molecular formula C15H15NO4S B2683275 4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid CAS No. 104941-65-3

4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid

Cat. No.: B2683275
CAS No.: 104941-65-3
M. Wt: 305.35
InChI Key: KIUSUKXNYGTBKW-UHFFFAOYSA-N
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Description

4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a methyl group and a sulfamoyl group attached to a 4-methylphenyl ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid are not fully understood. It is known to be involved in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are not well documented. It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well understood. It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well understood. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid typically involves the sulfonation of 4-methylbenzoic acid followed by a coupling reaction with 4-methylphenylamine. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoic acid derivatives .

Scientific Research Applications

4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid
  • 4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid
  • 4-Methyl-3-[(4-chlorophenyl)sulfamoyl]benzoic acid

Uniqueness

4-Methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and sulfamoyl groups enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

4-methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-3-7-13(8-4-10)16-21(19,20)14-9-12(15(17)18)6-5-11(14)2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUSUKXNYGTBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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